molecular formula C8H8O2S B014478 Methyl 3-mercaptobenzoate CAS No. 72886-42-1

Methyl 3-mercaptobenzoate

Cat. No.: B014478
CAS No.: 72886-42-1
M. Wt: 168.21 g/mol
InChI Key: SRGOMBXXNIVIPR-UHFFFAOYSA-N
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Description

Methyl 3-mercaptobenzoate: is an organic compound with the molecular formula C8H8O2S . It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a thiol group is attached to the benzene ring at the meta position. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.

Safety and Hazards

“Methyl 3-mercaptobenzoate” is classified as a dangerous substance. It has hazard statements H301+H311+H331, H315, H319 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-mercaptobenzoate can be synthesized through the esterification of 3-mercaptobenzoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-mercaptobenzoate undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products Formed:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohols.

    Substitution: Thioethers or other substituted derivatives.

Scientific Research Applications

Methyl 3-mercaptobenzoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.

    Industry: this compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of methyl 3-mercaptobenzoate involves its interaction with thiol groups in biological systems. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function and activity. This interaction can modulate enzyme activity, signal transduction pathways, and other cellular processes.

Comparison with Similar Compounds

    3-Mercaptobenzoic acid: Similar structure but with a carboxyl group instead of an ester group.

    Methyl 2-mercaptobenzoate: Similar ester structure but with the thiol group at the ortho position.

    Methyl 4-mercaptobenzoate: Similar ester structure but with the thiol group at the para position.

Uniqueness: Methyl 3-mercaptobenzoate is unique due to the position of the thiol group on the benzene ring, which influences its reactivity and interaction with other molecules. The meta position of the thiol group provides distinct chemical properties compared to its ortho and para counterparts, making it valuable in specific synthetic and research applications.

Properties

IUPAC Name

methyl 3-sulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c1-10-8(9)6-3-2-4-7(11)5-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGOMBXXNIVIPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402386
Record name METHYL 3-MERCAPTOBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72886-42-1
Record name METHYL 3-MERCAPTOBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-mercaptobenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-Mercaptobenzoic acid (10.0 g) was suspended in methanol (310 mL), added with sulfuric acid (0.3 mL), and stirred for 24 hours under reflux with heating. After cooling to room temperature, the solvent was evaporated under reduced pressure and water was added to residues. After adjusting to pH 8 by using a saturated aqueous solution of sodium hydrogen carbonate, it was extracted with ethyl acetate and dried over anhydrous sodium sulfate. After distilling the solvent under reduced pressure, the residues were purified by silica gel column chromatography (10% ethyl acetate/hexane) to obtain the title compound as a colorless oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
310 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 3-mercaptobenzoic acid (4.8 g, 31 mmol) in methanol (50 mL) at 0° C. was added a solution of hydrochloric acid in methanol (1M, 200 mL, 0.2 mol). The mixture was heated at reflux, stirred for 1 hour and concentrated under reduced pressure. The residue was taken up in ethyl acetate and the solution was washed consecutively with saturated aqueous sodium hydrogen carbonate (100 mL), distilled water (100 mL), and brine (100 mL). The organic layer was dried over anhydrous MgSO4, filtered and concentrated under reduced pressure to give the title compound as a colourless oil.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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